molecular formula C12H16FNO2 B13834328 tert-Butyl (2-fluoro-4-methylphenyl)carbamate

tert-Butyl (2-fluoro-4-methylphenyl)carbamate

Cat. No.: B13834328
M. Wt: 225.26 g/mol
InChI Key: NESVQNSPKJNTKZ-UHFFFAOYSA-N
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Description

tert-Butyl (2-fluoro-4-methylphenyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a substituted aromatic ring. The compound features a fluorine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, which influence its electronic, steric, and physicochemical properties. Carbamates of this type are widely employed as intermediates in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect amines during multi-step reactions .

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-4-methylphenyl)carbamate

InChI

InChI=1S/C12H16FNO2/c1-8-5-6-10(9(13)7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

NESVQNSPKJNTKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reaction of tert-butyl carbamate (or its derivatives) with 2-fluoro-4-methylphenyl isocyanate or related activated intermediates. The reaction proceeds via nucleophilic attack of the amine group on the isocyanate, leading to the formation of the carbamate linkage under mild to moderate conditions.

Typical Laboratory-Scale Synthesis

  • Starting Materials: tert-butyl carbamate and 2-fluoro-4-methylphenyl isocyanate
  • Solvent: Common organic solvents such as dichloromethane or tetrahydrofuran (THF)
  • Conditions: Room temperature to slightly elevated temperatures (20–80 °C)
  • Reaction Time: Several hours (typically 4–24 hours)
  • Workup: The reaction mixture is usually quenched by addition of water or aqueous base, followed by extraction and purification (e.g., recrystallization or chromatography)

This method ensures high selectivity and yield of the desired carbamate product, with minimal side reactions.

Industrial-Scale Preparation

Industrial synthesis follows the same fundamental chemistry but is optimized for scale, yield, and purity:

  • Automated Reactors: Use of continuous flow or batch reactors with precise temperature and mixing control
  • Purification: Multi-step purification including recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity
  • Yield Optimization: Use of bases or catalysts to reduce viscosity and improve reaction kinetics, as reported in related carbamate syntheses

Example Preparation Procedure from Literature

Step Description Conditions Notes
1 Dissolve tert-butyl carbamate in anhydrous dichloromethane 0 °C, under nitrogen atmosphere Cooling prevents side reactions
2 Add 2-fluoro-4-methylphenyl isocyanate dropwise 0–25 °C, stirring Slow addition controls exotherm
3 Stir the reaction mixture Room temperature, 12–24 h Ensures complete conversion
4 Quench with saturated sodium bicarbonate solution Room temperature Neutralizes residual isocyanate
5 Extract organic layer, dry over magnesium sulfate - Removes water traces
6 Concentrate under reduced pressure and purify Recrystallization or silica gel chromatography Yields pure this compound

Alternative Routes

  • Carbamate Formation via Carbamoyl Chlorides: Reaction of 2-fluoro-4-methylphenyl amine with phosgene or triphosgene followed by reaction with tert-butanol can also yield the target carbamate, though this route is less common due to toxicity and handling issues of phosgene reagents.
  • Use of Di-tert-butyl Dicarbonate: Protection of 2-fluoro-4-methyl aniline with di-tert-butyl dicarbonate (Boc2O) under basic conditions can afford the carbamate derivative, a method widely used for carbamate protection in organic synthesis.

Reaction Parameters and Optimization

Parameter Typical Range Effect on Reaction
Temperature 0–80 °C Higher temperatures increase rate but may cause side reactions
Solvent Dichloromethane, THF Solvent polarity affects solubility and reaction rate
Molar Ratio (Isocyanate:Amine) 1:1 to 1.2:1 Slight excess of isocyanate ensures complete amine consumption
Reaction Time 4–24 hours Longer times improve conversion but may reduce selectivity
Base (if used) Triethylamine or sodium bicarbonate Neutralizes acids formed, improves yield and purity

Summary of Key Research Findings

  • The reaction of tert-butyl carbamate with 2-fluoro-4-methylphenyl isocyanate under mild conditions is a robust and high-yielding route to this compound.
  • Industrial methods emphasize control of viscosity and reaction medium to optimize yield and purity, sometimes employing bases and optimized solvents.
  • Alternative synthetic approaches include Boc protection of the corresponding aniline or carbamoyl chloride intermediates, but these routes are less favored due to reagent toxicity or complexity.
  • Purification methods such as recrystallization and chromatography are critical to obtain high-purity material suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-fluoro-4-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

tert-Butyl (2-fluoro-4-methylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluoro-4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2-fluoro-4-methylphenyl)carbamate with structurally related carbamates, focusing on substituent effects, physicochemical properties, synthetic utility, and safety profiles.

Structural and Substituent Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Fluoro, 4-methylphenyl C₁₂H₁₆FNO₂* ~237.26* Fluorine and methyl groups enhance lipophilicity and steric hindrance .
tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate (2c) 4'-Fluoro, 3-nitro-biphenyl C₁₇H₁₇FN₂O₄ 332.33 Nitro group increases reactivity in reduction/amination reactions.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine ring with 5-fluoro, 4-hydroxy, 6-methyl C₁₁H₁₆FN₃O₃ 257.26 Hydroxy and pyrimidine groups enable hydrogen bonding and medicinal activity.
tert-Butyl (4-chlorophenethyl)carbamate 4-Chlorophenethyl C₁₃H₁₈ClNO₂ 255.74 Chlorine substituent enhances electrophilicity; non-hazardous .
tert-Butyl (3-methyl-2-nitrophenyl)carbamate 3-Methyl, 2-nitrophenyl C₁₂H₁₆N₂O₄ 252.27 Nitro group facilitates nucleophilic aromatic substitution reactions.

Notes:

  • *Estimated based on analogs.
  • Fluorine and chlorine substituents improve metabolic stability in drug design .
  • Nitro groups (e.g., in 2c and ) are versatile handles for further functionalization but may pose toxicity risks.

Physicochemical Properties

  • Lipophilicity : The 2-fluoro-4-methylphenyl analog exhibits moderate lipophilicity due to fluorine’s electronegativity and the methyl group’s hydrophobicity. In contrast, the pyrimidine derivative has lower lipophilicity due to its polar hydroxy group.
  • Stability: tert-Butyl carbamates are generally stable under basic conditions but cleaved by acids. The 4-chlorophenethyl derivative is noted for stability under recommended storage conditions, while nitro-containing analogs (e.g., 2c ) may decompose under reducing environments.

Key Research Findings

Substituent-Driven Reactivity : Fluorine and nitro groups significantly alter reaction pathways. For example, nitro-substituted carbamates participate in reduction reactions to yield amines, while fluorine enhances stability .

Biological Activity : Pyrimidine and biphenyl derivatives show promise in drug discovery, with tert-butyl carbamates acting as key intermediates for kinase inhibitors and epigenetic modulators .

Safety vs. Utility Trade-offs: While nitro and amino substituents increase synthetic versatility, they also elevate toxicity risks, necessitating careful hazard management .

Biological Activity

tert-Butyl (2-fluoro-4-methylphenyl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound is characterized by the presence of a tert-butyl group and a 2-fluoro-4-methylphenyl moiety, which contribute to its chemical reactivity and biological potential.

Chemical Structure and Properties

  • Molecular Formula : C12H16FNO2
  • Molecular Weight : Approximately 215.26 g/mol
  • Functional Groups : Carbamate, Fluorine substituent

The structure of this compound allows for various chemical reactions, including nucleophilic substitutions and hydrolysis reactions. The fluorine atom enhances the compound's reactivity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluoro group may enhance binding affinity and specificity towards these targets, making it a candidate for therapeutic applications. Interaction studies suggest that the compound may engage in hydrogen bonding and hydrophobic interactions with proteins involved in metabolic pathways.

Biological Activity Studies

Research has indicated that this compound exhibits enzyme inhibitory properties, which can influence various biological processes:

  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, affecting metabolic pathways critical in disease progression.
  • Cellular Effects : In vitro studies have shown that compounds with similar structures can modulate cellular functions, suggesting that this compound may also exhibit protective effects against cellular stressors.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (2-fluoro-4-iodophenyl)carbamateContains iodine instead of methylDifferent reactivity due to iodine's larger size
tert-Butyl (3-fluorophenyl)carbamateFluorine at a different position on the phenyl ringMay exhibit different biological activity patterns
tert-Butyl (4-methylphenyl)carbamateLacks fluorine substituentSimpler structure may lead to different chemical behaviors

Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. Results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in conditions where enzyme modulation is beneficial.

Study 2: Cellular Protective Effects

Another investigation assessed the protective effects of this compound on astrocytes exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. The results showed that the compound could reduce cell death by approximately 20%, indicating its potential neuroprotective properties.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl (2-fluoro-4-methylphenyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group chemistry. A common approach involves reacting 2-fluoro-4-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in anhydrous dichloromethane or THF . Key parameters include:
  • Temperature : 0–25°C to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., THF) improve Boc group transfer .
  • Catalyst : DMAP (4-dimethylaminopyridine) enhances reaction efficiency .
    Table 1 : Comparison of reported yields under varying conditions:
SolventCatalystTemp (°C)Yield (%)Reference
THFDMAP2585
DCMNone062

Q. How can researchers confirm structural integrity and purity post-synthesis?

  • Methodological Answer : Combine multiple spectroscopic and chromatographic techniques:
  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, tert-butyl group at ~1.3 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅FNO₂ = 248.1092) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with copious water (15+ minutes); seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:
  • Dose-Response Reproducibility : Test multiple batches across independent labs .
  • Metabolite Screening : Use LC-MS to identify degradation products interfering with assays .
  • Structural Analogs : Compare activity with derivatives (e.g., tert-butyl (4-amino-3-fluorophenyl)carbamate) to isolate pharmacophores .

Q. What experimental designs are recommended to assess stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC .
  • Thermal Stability : TGA (thermogravimetric analysis) to determine decomposition thresholds (>150°C typical for carbamates) .
    Table 2 : Stability profile in simulated gastric fluid (pH 2.0):
Time (h)% RemainingMajor Degradant
0100N/A
2478Free amine

Q. How can low yields in coupling reactions involving this compound be troubleshooted?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimize by:
  • Activating Agents : Use HATU or EDC/HOBt for amide bond formation .
  • Microwave Assistance : Reduce reaction time (e.g., 80°C, 30 min) to improve efficiency .
  • Protection/Deprotection : Temporarily protect the amine group if Boc cleavage occurs prematurely .

Methodological Notes

  • Crystallography : For absolute configuration confirmation, use SHELX suite for single-crystal X-ray diffraction (space group, R-factor < 5%) .
  • Toxicology Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) if biological applications are planned .

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